molecular formula C12H17N5 B1525831 2-(1-Azido-2-cyclohexylethyl)pyrimidine CAS No. 1334148-45-6

2-(1-Azido-2-cyclohexylethyl)pyrimidine

Cat. No.: B1525831
CAS No.: 1334148-45-6
M. Wt: 231.3 g/mol
InChI Key: RTNHBFKYPWZHPH-UHFFFAOYSA-N
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Description

Pyrimidines are aromatic heterocyclic compounds that contain two nitrogen atoms at positions 1 and 3 of the six-membered ring . They display a range of pharmacological effects including antioxidants, antibacterial, antiviral, antifungal, antituberculosis, and anti-inflammatory .


Synthesis Analysis

There are numerous methods for the synthesis of pyrimidines. For instance, an efficient, facile, and eco-friendly synthesis of pyrimidine derivatives involves an oxidative [3 + 2 + 1] three-component annulation of amidines, ketones, and N,N-dimethylaminoethanol as the one carbon source .


Molecular Structure Analysis

Pyrimidines have a simple chemistry which facilitates several substitutions on their core ring through facile synthesis . The direct functionalization of this valuable scaffold has been considered as one of the most efficient strategies for the construction of imidazo[1,2-a]pyrimidine derivatives .


Chemical Reactions Analysis

Pyrimidines have been involved in various chemical reactions. For instance, a base-promoted intermolecular oxidation C-N bond formation of allylic C(sp3)-H and vinylic C(sp2)-H of allylic compounds with amidines enables the smooth formation of polysubstituted pyrimidines in the presence of O2 as the sole oxidant .

Scientific Research Applications

DNA Repair and Photolyase Activity

Cyclobutane pyrimidine dimers are major DNA photoproducts induced by solar radiation. DNA photolyase, utilizing visible light, repairs DNA by breaking the cyclobutane ring of the dimer, a process critical for maintaining genomic integrity. Photolyases, with cofactors such as FADH- and methenyltetrahydrofolate or 8-hydroxy-5-deazariboflavin, absorb visible photons to catalyze this repair, highlighting a potential application in enhancing DNA repair mechanisms or designing drugs mimicking this natural protective process against UV-induced DNA damage (Sancar, 1994).

Antiviral Activity of Pyrimidine Nucleosides

Studies on pyrimidine nucleosides related to antiviral activities, particularly against human immunodeficiency virus (HIV), revealed that modifications on the pyrimidine ring significantly affect their potency. Such research underscores the importance of chemical modifications on pyrimidine nucleosides, potentially leading to the development of more effective antiviral drugs (Chu et al., 1989).

Pyrimidine Dimerization in DNA

Pyrimidine dimerization is a principal process in photochemical damage to DNA, potentially leading to mutations. Research on pyrimidine dimerization, especially focusing on triplet-mediated processes and the role of photosensitizers, could pave the way for novel approaches to protect DNA from photochemical damage or to develop targeted cancer therapies by exploiting this vulnerability in tumor DNA (Cuquerella et al., 2011).

Synthetic Approaches to Imidazo[1,2-a]pyrimidines

Imidazo[1,2-a]pyrimidine compounds, with a wide range of applications in medicinal chemistry, have garnered significant attention. Research into their synthetic methodologies could lead to the development of new drugs or chemosynthetic strategies, further extending the utility of pyrimidine derivatives in drug development and beyond (Goel et al., 2015).

Pyrimidine-Modified Nucleoside Analogues as Anti-HIV Agents

The synthesis and evaluation of pyrimidine-modified nucleoside analogues have identified several compounds as potent inhibitors of HIV. This research not only contributes to the fight against HIV/AIDS but also exemplifies the broader applicability of pyrimidine derivatives in developing antiviral therapies (Herdewijn et al., 1987).

Safety and Hazards

The safety data sheet for pyrimidines suggests that they are recommended for use as laboratory chemicals and advises against their use as food, drug, pesticide or biocidal product .

Future Directions

There has been a considerable push to expand transition metal-catalyzed, sustainable, efficient and selective synthetic strategies leading to pyrimidines . The aim is to drive the designing of new transition metal-mediated protocols for pyrimidine synthesis .

Properties

IUPAC Name

2-(1-azido-2-cyclohexylethyl)pyrimidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H17N5/c13-17-16-11(12-14-7-4-8-15-12)9-10-5-2-1-3-6-10/h4,7-8,10-11H,1-3,5-6,9H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RTNHBFKYPWZHPH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)CC(C2=NC=CC=N2)N=[N+]=[N-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H17N5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

231.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-(1-Azido-2-cyclohexylethyl)pyrimidine
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